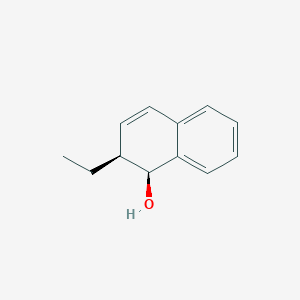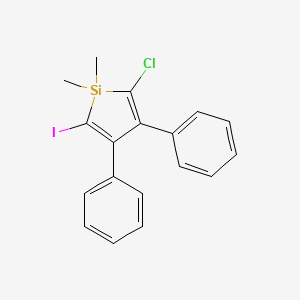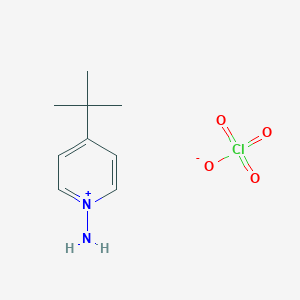
1-Amino-4-tert-butylpyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-tert-butylpyridin-1-ium perchlorate is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of an amino group and a tert-butyl group attached to the pyridine ring, with a perchlorate anion as the counterion
Méthodes De Préparation
The synthesis of 1-amino-4-tert-butylpyridin-1-ium perchlorate typically involves the reaction of 4-tert-butylpyridine with an appropriate aminating agent, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Synthetic Route:
Amination: 4-tert-butylpyridine is reacted with an aminating agent such as ammonia or an amine derivative under controlled conditions.
Formation of Perchlorate Salt: The resulting amino compound is then treated with perchloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-Amino-4-tert-butylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The tert-butyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted pyridinium salts.
Applications De Recherche Scientifique
1-Amino-4-tert-butylpyridin-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium salts.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-amino-4-tert-butylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The perchlorate anion may also play a role in stabilizing the compound and enhancing its reactivity.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors and modulating signal transduction pathways.
DNA/RNA: Interaction with nucleic acids, affecting gene expression and replication.
Comparaison Avec Des Composés Similaires
1-Amino-4-tert-butylpyridin-1-ium perchlorate can be compared with other similar compounds to highlight its uniqueness:
4-tert-Butyl-1-(4’-dimethylaminobenzylideneamino)pyridinium perchlorate (BDPP): A novel fluorescent dye with unique piezochromic properties.
4-tert-Butylpyridine: A precursor in the synthesis of various pyridinium salts and used in perovskite solar cells.
Uniqueness:
- The presence of both an amino group and a tert-butyl group in this compound provides distinct chemical reactivity and potential applications compared to other pyridinium salts.
Propriétés
Numéro CAS |
664982-07-4 |
|---|---|
Formule moléculaire |
C9H15ClN2O4 |
Poids moléculaire |
250.68 g/mol |
Nom IUPAC |
4-tert-butylpyridin-1-ium-1-amine;perchlorate |
InChI |
InChI=1S/C9H15N2.ClHO4/c1-9(2,3)8-4-6-11(10)7-5-8;2-1(3,4)5/h4-7H,10H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
PCHKEIRDMKNIIB-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C1=CC=[N+](C=C1)N.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide](/img/structure/B12537648.png)
![4-[(4-Aminopyrimidin-2-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B12537652.png)
![N,N'-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12537655.png)
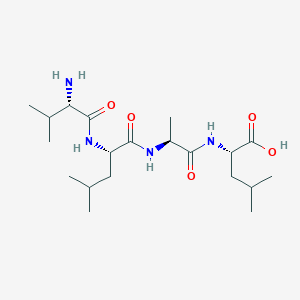
![2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid](/img/structure/B12537665.png)
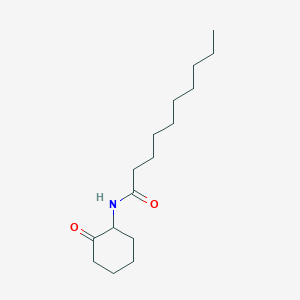
![1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene)](/img/structure/B12537682.png)


![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-phenylalanine](/img/structure/B12537695.png)

![Ethyl 3-[(2-methylphenyl)amino]propanimidate](/img/structure/B12537703.png)
